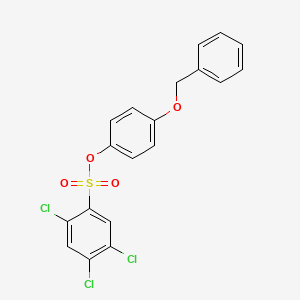![molecular formula C24H17F3N2O2 B12346674 (2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12346674.png)
(2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromene core, which is known for its diverse biological activities, and is further modified with a trifluoromethyl group and a carboxamide linkage, enhancing its chemical reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the trifluoromethyl group through electrophilic substitution. The final step involves the formation of the carboxamide linkage via a condensation reaction with the appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
化学反应分析
Types of Reactions
(2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce amine derivatives.
科学研究应用
(2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of (2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The trifluoromethyl group enhances its binding affinity and stability, making it a potent modulator of biological pathways.
相似化合物的比较
Similar Compounds
- **(2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide shares similarities with other chromene derivatives, such as:
- (2Z)-N-(2-methylphenyl)-2-{[3-(fluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
- (2Z)-N-(2-methylphenyl)-2-{[3-(chloromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Uniqueness
The presence of the trifluoromethyl group in this compound distinguishes it from other similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and overall biological activity, making it a unique and valuable compound for research and industrial applications.
属性
分子式 |
C24H17F3N2O2 |
|---|---|
分子量 |
422.4 g/mol |
IUPAC 名称 |
N-(2-methylphenyl)-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
InChI |
InChI=1S/C24H17F3N2O2/c1-15-7-2-4-11-20(15)29-22(30)19-13-16-8-3-5-12-21(16)31-23(19)28-18-10-6-9-17(14-18)24(25,26)27/h2-14H,1H3,(H,29,30) |
InChI 键 |
JRFQYTIFXWLUNF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(Anthracen-9-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B12346604.png)
![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12346608.png)
![2-{5-benzyl-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12346609.png)


![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B12346629.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(5-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12346630.png)
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B12346636.png)
![4-{[(2Z)-3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-ylidene]amino}benzamide](/img/structure/B12346637.png)
![N-[(1S)-1-cyclohexylethyl]-N-[(1S)-1-phenylethyl]-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-amine](/img/structure/B12346644.png)

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B12346655.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12346667.png)
![4-(9-Phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one](/img/structure/B12346670.png)
